molecular formula C11H18O B14668555 2-Cyclohexylcyclopentan-1-one CAS No. 39858-70-3

2-Cyclohexylcyclopentan-1-one

Katalognummer: B14668555
CAS-Nummer: 39858-70-3
Molekulargewicht: 166.26 g/mol
InChI-Schlüssel: CSXMWMLCXGPFBE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Cyclohexylcyclopentan-1-one is an organic compound that belongs to the class of cycloalkanes It is characterized by a cyclopentane ring substituted with a cyclohexyl group and a ketone functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexylcyclopentan-1-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of cyclohexylbenzene with cyclopentanone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the catalytic hydrogenation of cyclohexylcyclopentadiene. This process utilizes a metal catalyst, such as palladium on carbon, under high pressure and temperature to achieve the desired product with high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-Cyclohexylcyclopentan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ketone group can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbon adjacent to the ketone group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Nucleophiles such as Grignard reagents (RMgX) in dry ether.

Major Products Formed

    Oxidation: Cyclohexylcyclopentanone carboxylic acid.

    Reduction: Cyclohexylcyclopentanol.

    Substitution: Various substituted cyclopentanones depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-Cyclohexylcyclopentan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a starting material for the preparation of various derivatives.

    Biology: Investigated for its potential biological activity and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of fragrances, flavors, and as a solvent in various industrial processes.

Wirkmechanismus

The mechanism of action of 2-Cyclohexylcyclopentan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The ketone group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the cyclohexyl and cyclopentane rings provide hydrophobic interactions that can affect the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cyclopentanone: A simpler ketone with a five-membered ring.

    Cyclohexanone: A six-membered ring ketone with similar reactivity.

    Cyclohexylcyclohexanone: A compound with two cyclohexyl groups and a ketone.

Uniqueness

2-Cyclohexylcyclopentan-1-one is unique due to its combination of a cyclopentane ring with a cyclohexyl group and a ketone functional group. This structure imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not fulfill.

Eigenschaften

CAS-Nummer

39858-70-3

Molekularformel

C11H18O

Molekulargewicht

166.26 g/mol

IUPAC-Name

2-cyclohexylcyclopentan-1-one

InChI

InChI=1S/C11H18O/c12-11-8-4-7-10(11)9-5-2-1-3-6-9/h9-10H,1-8H2

InChI-Schlüssel

CSXMWMLCXGPFBE-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(CC1)C2CCCC2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.